A Technical Guide to Solifenacin D5 Hydrochloride: Structure, Properties, and Bioanalytical Applications
A Technical Guide to Solifenacin D5 Hydrochloride: Structure, Properties, and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] It functions by blocking muscarinic receptors, primarily the M3 subtype, in the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[3][4]
In the field of drug development and clinical pharmacology, the precise quantification of therapeutic agents like solifenacin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry. Solifenacin D5 hydrochloride is the deuterium-labeled form of solifenacin, designed for use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of solifenacin quantification.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and bioanalytical applications of Solifenacin D5 hydrochloride.
Chemical Structure and Properties
Solifenacin D5 hydrochloride is structurally identical to solifenacin hydrochloride, with the exception of five hydrogen atoms on the phenyl ring, which are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically similar to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer.
Figure 1: Chemical Structure of Solifenacin D5 Hydrochloride (Image of the chemical structure of Solifenacin D5 Hydrochloride)
Physicochemical Properties
The key physicochemical properties of Solifenacin and its deuterated analog are summarized below. The inclusion of five deuterium atoms increases the molecular weight of the molecule by approximately 5 g/mol .
| Property | Solifenacin | Solifenacin D5 Hydrochloride | Reference(s) |
| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | (1S)-3,4-Dihydro-1-phenyl-d5-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride | [2],[7] |
| Molecular Formula | C₂₃H₂₆N₂O₂ | C₂₃H₂₂D₅ClN₂O₂ | [3],[7] |
| Molecular Weight | 362.47 g/mol | 403.96 g/mol | [3],[7] |
| CAS Number | 242478-37-1 | 1426174-05-1 | [3],[7] |
| Appearance | Yellowish crystals (as succinate salt) | White to Off-White Solid | [3],[7] |
| Storage | Room Temperature | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [7] |
Mechanism of Action of Solifenacin
Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder smooth muscle contraction (detrusor muscle).[3][4] Involuntary detrusor contractions are a primary cause of overactive bladder symptoms. By blocking the M3 receptors, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This results in relaxation of the bladder, increased urine storage capacity, and a reduction in the urgency and frequency of urination.[3] Although M2 receptors are more numerous in the bladder, M3 receptors are the key mediators of detrusor contraction.[1][2]
Below is a diagram illustrating the signaling pathway inhibited by solifenacin.
Caption: Mechanism of action of Solifenacin on the M3 muscarinic receptor signaling pathway.
Synthesis and Manufacturing
The synthesis of solifenacin typically involves the esterification reaction between (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (3R)-quinuclidin-3-yl chloroformate or a similar activated derivative of (R)-quinuclidin-3-ol.[8][9] The synthesis of the deuterated analog, Solifenacin D5 hydrochloride, follows a similar pathway but utilizes a deuterated starting material, specifically (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline.
A general synthetic scheme is outlined below:
-
Preparation of (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline: This key intermediate is prepared using methods that introduce deuterium into the phenyl ring, often starting from deuterated benzene.
-
Coupling Reaction: The deuterated isoquinoline derivative is reacted with an activated form of (R)-quinuclidin-3-ol. For instance, (R)-quinuclidin-3-ol can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which then reacts with the secondary amine of the tetrahydroisoquinoline.[8]
-
Purification and Salt Formation: The resulting solifenacin-d5 free base is purified, typically using chromatography. Finally, it is treated with hydrochloric acid to form the stable hydrochloride salt.
Experimental Protocols: Bioanalytical Application
Solifenacin D5 hydrochloride is primarily used as an internal standard for the quantification of solifenacin in biological samples, most commonly plasma, during pharmacokinetic studies. The following provides a representative experimental protocol for an LC-MS/MS method.
Objective
To determine the concentration of solifenacin in human plasma using a validated LC-MS/MS method with Solifenacin D5 hydrochloride as an internal standard (IS).
Materials and Reagents
-
Solifenacin reference standard
-
Solifenacin D5 hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting solifenacin from plasma.[10][11]
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Solifenacin D5 hydrochloride working solution (the IS). For calibration standards and quality control (QC) samples, add 10 µL of the appropriate solifenacin working solution. For blank samples, add 10 µL of the reconstitution solution (e.g., 50:50 methanol:water).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of solifenacin.
| Parameter | Condition | Reference(s) |
| HPLC System | Agilent 1200 series or equivalent | [10] |
| Mass Spectrometer | Agilent 6410 triple quadrupole or equivalent | [10] |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | [10][12] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [10][11] |
| Flow Rate | 0.3 - 0.5 mL/min | [13] |
| Gradient | Isocratic or gradient elution depending on the method | [10][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11] |
| MRM Transitions | Solifenacin: 363.2 → 193.1Solifenacin D5: 368.2 → 198.1 | [11][14] |
| Collision Energy | Optimized for specific instrument | N/A |
| LLOQ | ~0.5 ng/mL | [11] |
Data Analysis
The concentration of solifenacin in the unknown samples is determined by calculating the peak area ratio of the analyte (solifenacin) to the internal standard (Solifenacin D5 hydrochloride). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of solifenacin in the QC and unknown samples is then interpolated from this curve using a linear regression model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solifenacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SmallMolecules.com | Solifenacin D5 Hydrochloride (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
